2-Chloro-5-(ethoxycarbonyl)nicotinic acid
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Overview
Description
2-Chloro-5-(ethoxycarbonyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and an ethoxycarbonyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(ethoxycarbonyl)nicotinic acid can be achieved through several methods:
Chlorination of Nicotinic Acid Derivatives: One common method involves the chlorination of nicotinic acid derivatives.
Substitution Reactions: Another approach is the substitution of the hydroxyl group in 2-hydroxynicotinic acid with a chlorine atom.
Cyclization Reactions: A tandem reaction involving the cyclization of various acrolein derivatives can also be employed to synthesize this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(ethoxycarbonyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Esterification and Hydrolysis: The ethoxycarbonyl group can undergo esterification and hydrolysis reactions, leading to the formation of different esters and acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification and Hydrolysis: Acidic or basic conditions can facilitate these reactions, with catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
2-Chloro-5-(ethoxycarbonyl)nicotinic acid has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, including antibiotics and anti-cardiovascular drugs
Agrochemicals: The compound is used in the production of herbicides and insecticides.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(ethoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and ethoxycarbonyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects in pharmaceutical and agrochemical applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic Acid: A closely related compound with similar chemical properties and applications.
2-Bromo-5-(ethoxycarbonyl)nicotinic Acid: Another derivative with a bromine atom instead of chlorine, exhibiting different reactivity and biological activities.
2-Hydroxy-5-(ethoxycarbonyl)nicotinic Acid:
Uniqueness
2-Chloro-5-(ethoxycarbonyl)nicotinic acid is unique due to the specific positioning of the chlorine atom and ethoxycarbonyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized bioactive compounds and in the study of reaction mechanisms.
Properties
Molecular Formula |
C9H8ClNO4 |
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Molecular Weight |
229.62 g/mol |
IUPAC Name |
2-chloro-5-ethoxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(14)5-3-6(8(12)13)7(10)11-4-5/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
DZAOATLBSAPSPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)C(=O)O |
Origin of Product |
United States |
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